

Huratoxin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Huratoxin

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Huratoxin is a potent, naturally occurring daphnane-type diterpenoid orthoester isolated from the latex of the sandbox tree, *Hura crepitans*.^{[1][2][3]} Its complex molecular architecture and significant biological activity, particularly as a protein kinase C (PKC) activator, have made it a subject of considerable interest in chemical and pharmacological research. This document provides an in-depth analysis of **Huratoxin**'s chemical structure, stereochemistry, and the experimental methodologies employed in its characterization. It also explores its mechanism of action through relevant signaling pathways.

Chemical Structure and Properties

Huratoxin is a complex diterpenoid characterized by a tiglane skeleton, which is a common feature among daphnane diterpenes. Its molecular formula is C₃₄H₄₈O₈.^[4] The structure is distinguished by a novel orthoester linkage to a long-chain unsaturated fatty acid.

Core Skeleton and Functional Groups

The core structure of **Huratoxin** is a polycyclic diterpene featuring:

- An α -methylcyclopentenone ring.
- An epoxide group.

- Primary, secondary, and tertiary hydroxyl groups.
- An isopropenyl group.
- A secondary methyl group.

The molecule's unique feature is the orthoester formed between the diterpene polyol and a 1,3-tridecadienyl carboxylic acid.[5]

Stereochemistry

The absolute stereochemistry of **Huratoxin** has been unequivocally established through X-ray crystallographic analysis.[3][6] The molecule possesses 11 defined stereocenters and 2 E/Z centers within its unsaturated fatty acid chain, contributing to its complex three-dimensional structure. The systematic IUPAC name, which encapsulates this stereochemical information, is (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-(1E,3E)-1,3-tridecadien-1-yl-6H-2,8b-epoxyoxireno[7][8]azuleno[5,4-e]-1,3-benzodioxol-6-one.

Quantitative Data

Physicochemical Properties

Property	Value	Source
Molecular Formula	C34H48O8	PubChem
Molecular Weight	584.74 g/mol	PubChem
Boiling Point	702.5 ± 60.0 °C (Predicted)	ChemicalBook
pKa	11.20 ± 0.70 (Predicted)	ChemicalBook
Optical Activity	(+)	GSRS

Spectroscopic Data

The structural elucidation of **Huratoxin** heavily relied on NMR spectroscopy. While initial assignments have been made, subsequent studies have led to revisions of some ¹³C NMR chemical shifts. A close examination of published data compared with 2D NMR experiments

(HSQC, HMBC) resulted in the revision of chemical shifts for carbons C-7, C-10, C-17, C-18, C-2', C-3', C-4', and C-5'.^[9] The proton magnetic resonance spectrum reveals key structural features, including signals corresponding to the unsaturated side chain and the complex polycyclic core.^[5]

Mass spectrometry has been crucial in determining the molecular weight and fragmentation pattern of **Huratoxin**. The protonated molecule $[M+H]^+$ is observed at m/z 585. The fragmentation pattern is characterized by the loss of the fatty acid side chain, followed by sequential dehydration and decarbonylation, yielding significant fragments at m/z 567, 549, 531, and 361, among others.^[5]

Experimental Protocols

Isolation and Purification of Huratoxin

Huratoxin is isolated from the milky sap of *Hura crepitans*. The general procedure, guided by a piscicidal bioassay, is as follows:^{[1][3]}

- **Extraction:** The sap is continuously extracted with diethyl ether, followed by methanol. The piscicidal activity is found in both extracts.^{[1][3]}
- **Initial Chromatographic Separation:** The ether extract is subjected to column chromatography on a silicic acid-Celite column. A stepwise elution is performed with benzene containing an increasing concentration of ethyl acetate. The active fraction typically elutes with approximately 22.5% ethyl acetate in benzene.^[1]
- **Further Purification:** The active fraction is further purified by chromatography on a Florisil column.
- **Final Purification:** The final purification step involves preparative thin-layer chromatography (TLC) to yield pure **Huratoxin**. The overall yield is approximately 0.008% of the initial sap volume.^[1]

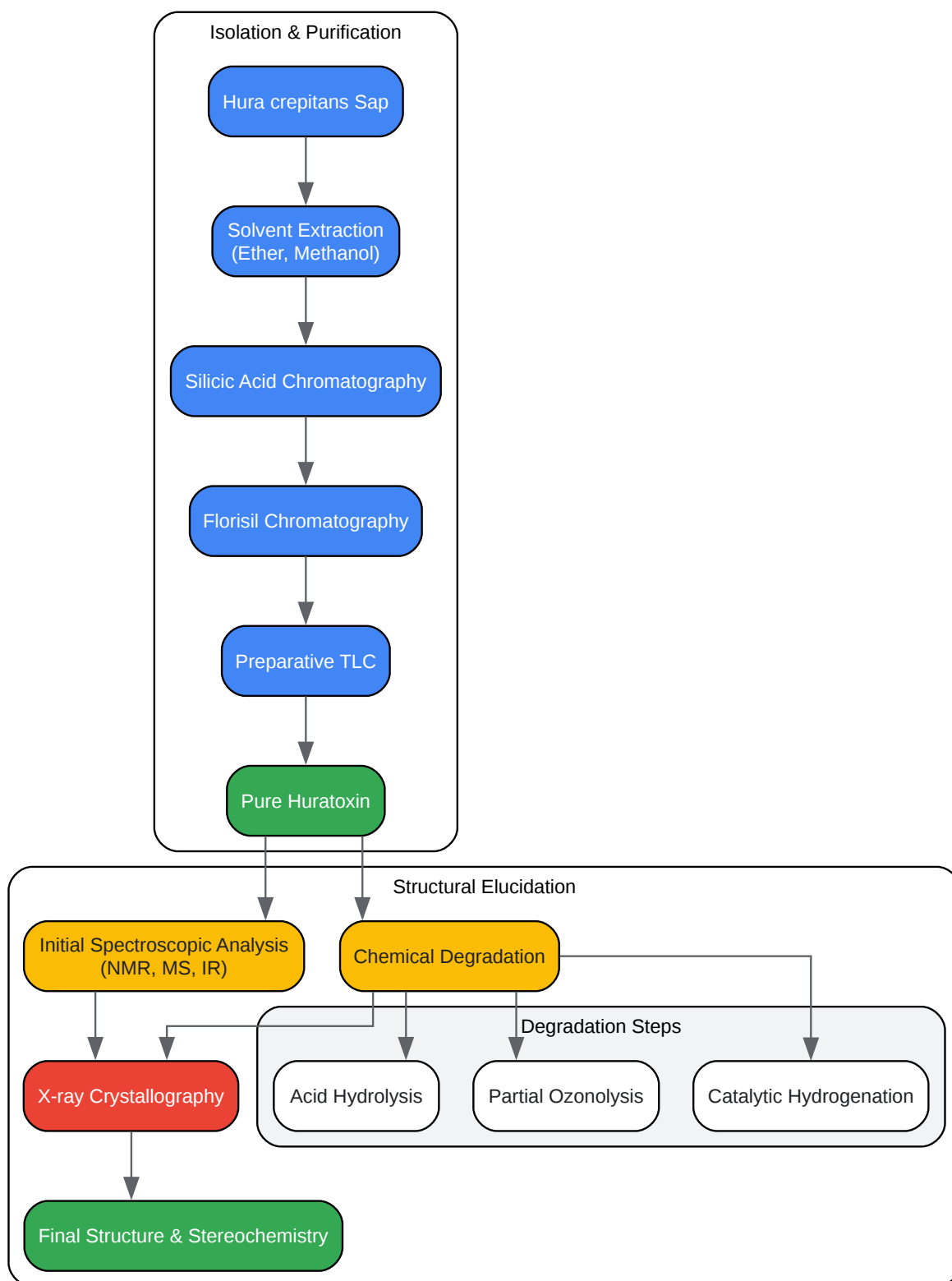
Structural Elucidation Methodology

The determination of **Huratoxin**'s intricate structure was a multi-step process involving chemical degradation and spectroscopic analysis:^{[5][6]}

- Hydrogenation: Catalytic hydrogenation of **Huratoxin** over platinum yields octahydro**huratoxin**, confirming the presence of four double bonds.[5]
- Acid Hydrolysis: Acid hydrolysis of hexahydro**huratoxin** cleaves the orthoester linkage, yielding a diterpene-polyol. This was a key step in separating the diterpenoid core from the fatty acid side chain for individual analysis.[6]
- Ozonolysis: Partial ozonolysis was used to cleave the double bonds in the isopropenyl group and the diene of the side chain, yielding smaller, identifiable fragments like formaldehyde and n-decanal, which helped to piece together the structure of the side chain.[1]
- Spectroscopic Analysis: Extensive use of Proton Magnetic Resonance (PMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry was employed at each stage to characterize the parent molecule and its degradation products.[5]
- X-ray Crystallography: The final and definitive step was the X-ray analysis of a suitable crystal derivative, which confirmed the connectivity and established the absolute stereochemistry of the molecule.[3][6]

Visualization of Methodologies and Pathways

Structural Elucidation Workflow

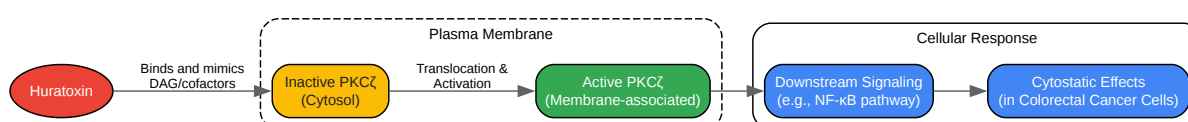


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Caption: Workflow for the isolation and structural elucidation of **Huratoxin**.

Huratoxin and the Protein Kinase C (PKC) Signaling Pathway

Huratoxin, like other daphnane diterpenes, functions as a potent activator of Protein Kinase C (PKC). It mimics the action of diacylglycerol (DAG), a natural second messenger. Recent studies suggest that **Huratoxin**'s cytostatic effects in colorectal cancer cells involve the atypical PKC isozyme, PKC ζ .^{[2][10]}



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Caption: Proposed signaling pathway for **Huratoxin**-mediated PKC ζ activation.

Conclusion

Huratoxin stands out as a structurally complex and biologically active natural product. Its daphnane core, combined with a unique orthoester side chain and defined stereochemistry, makes it a valuable tool for studying protein kinase C signaling. The methodologies developed for its isolation and characterization highlight a classic approach in natural product chemistry, combining chemical degradation with advanced spectroscopic techniques. Further investigation into its interactions with specific PKC isozymes could provide new avenues for drug development, particularly in oncology.

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